1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone
Description
Historical Context of Pyrazole Development
The discovery of pyrazole dates to 1883, when German chemist Ludwig Knorr first synthesized the parent compound and established its nomenclature. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, laid the groundwork for pyrazole chemistry. These efforts revealed the stability and versatility of the pyrazole ring, which consists of two adjacent nitrogen atoms and three carbon atoms in a five-membered aromatic system. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first natural occurrence of a pyrazole derivative, spurring interest in its biological applications.
The evolution of pyrazole chemistry accelerated with the development of Knorr-type condensation reactions, enabling the synthesis of diverse substituted pyrazoles from 1,3-diketones and hydrazines. These advances facilitated the creation of compounds like this compound, which emerged from efforts to modify pyrazole’s electronic and steric properties through functionalization at the 1- and 5-positions.
Significance in Heterocyclic Chemistry
Pyrazoles occupy a critical niche in heterocyclic chemistry due to their unique electronic configuration and capacity for hydrogen bonding. The adjacent nitrogen atoms in the pyrazole ring create a polarized system, with one nitrogen donating electrons (pyrrole-like) and the other accepting them (pyridine-like). This duality enables pyrazoles to participate in acid-base reactions, coordinate with metals, and form supramolecular aggregates through intermolecular interactions.
This compound exemplifies these properties. The phenoxyethyl group at position 5 introduces steric bulk and lipophilicity, while the ethanone moiety at position 1 enhances electrophilicity, making the compound a potential intermediate in synthesizing more complex molecules. Such derivatives are pivotal in designing drugs, agrochemicals, and fluorescent probes, as their substituents can be tailored to modulate solubility, bioavailability, and target affinity.
Position within Pyrazole Derivative Classification
Pyrazole derivatives are classified based on substitution patterns and functional groups. The compound this compound belongs to the 1,5-disubstituted pyrazole category, distinguished by substituents at the 1- and 5-positions of the heterocyclic ring. Key structural features include:
| Position | Substituent | Role |
|---|---|---|
| 1 | Ethanone ($$ \text{C}2\text{H}3\text{O} $$) | Enhances electrophilicity; participates in nucleophilic acyl substitutions |
| 5 | 1-Phenoxyethyl | Introduces aromaticity and steric hindrance; modulates lipophilicity |
This classification aligns with synthetic strategies that prioritize regioselectivity, as the 1- and 5-positions are electronically distinct from the 3- and 4-positions, which are more susceptible to electrophilic attack.
Research Trajectory and Scientific Interest
Recent studies on this compound have focused on its physicochemical properties and synthetic accessibility. Computational predictions indicate a boiling point of $$ 370.7 \pm 34.0 \, ^\circ\text{C} $$, a density of $$ 1.13 \pm 0.1 \, \text{g/cm}^3 $$, and a pKa of $$ -0.49 \pm 0.10 $$, underscoring its stability under varied conditions. These properties make it suitable for high-temperature reactions and applications requiring moderate polarity.
The compound’s synthetic pathway typically involves:
- Knorr-type condensation : Reacting a 1,3-diketone with hydrazine to form the pyrazole core.
- Functionalization : Introducing the phenoxyethyl and ethanone groups via nucleophilic substitution or Friedel-Crafts acylation.
Ongoing research explores its potential as a building block for:
Properties
IUPAC Name |
1-[5-(1-phenoxyethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(17-12-6-4-3-5-7-12)13-8-9-14-15(13)11(2)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZYDJRUMCONEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone typically involves multiple steps. One common synthetic route includes the reaction of 1-phenoxyethyl hydrazine with an appropriate diketone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. A systematic review highlighted that modifications in the pyrazole structure can enhance antimicrobial activity, suggesting a promising avenue for developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been a focal point of research. Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanism often involves the modulation of signaling pathways associated with inflammation .
Anticancer Effects
Emerging studies suggest that pyrazole-based compounds may possess anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specificity of these compounds towards cancer cell lines compared to normal cells points to their potential as targeted cancer therapies .
Pesticidal Activity
The compound's structure allows it to interact with biological systems effectively, making it a candidate for use in agrochemicals. Preliminary studies have shown that derivatives of this compound exhibit insecticidal activity against common agricultural pests. This application could lead to the development of safer and more effective pesticides .
Case Study 1: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized various pyrazole derivatives and evaluated their antimicrobial efficacy. Among these, this compound showed notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
A case study published in Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of several pyrazole derivatives. The study found that this compound significantly reduced inflammation markers in animal models, supporting its therapeutic application in inflammatory diseases .
Data Summary
Mechanism of Action
The mechanism of action of 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone with key analogs, emphasizing substituent diversity and properties:
Stability and Reactivity
- Hydrolytic Stability : The acetyl group at the 1-position is generally stable under physiological conditions but may undergo enzymatic hydrolysis.
- Electron Effects : Electron-deficient substituents (e.g., nitro in ) increase electrophilicity, whereas electron-rich groups (e.g., 4-methoxyphenyl in ) enhance resonance stabilization .
Biological Activity
1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone, with the chemical formula C13H14N2O2 and CAS number 241127-10-6, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
- Molecular Weight : 230.27 g/mol
- Purity : >90%
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds with similar structures to this compound have shown significant cytotoxic effects against various cancer cell lines.
These results indicate that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms of action.
2. Anti-inflammatory Activity
Pyrazole derivatives are often explored for their anti-inflammatory effects. The compound's structural similarity to known anti-inflammatory agents suggests it may inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways.
| Study | Effect Observed | Mechanism |
|---|---|---|
| In vitro assay on COX enzymes | Inhibition of COX-2 activity | Competitive inhibition with arachidonic acid |
This finding aligns with the broader trend observed in pyrazole research, where many derivatives exhibit COX-inhibitory activity.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have also been documented. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results indicate potential applications in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A study conducted on human lung cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The study utilized a concentration range from 0 to 50 µM and measured cell viability using an MTT assay.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers evaluated the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic routes for preparing 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing an α,β-unsaturated ketone precursor (e.g., 1-phenoxyethyl acetylacetone) with hydrazine hydrate in glacial acetic acid for 4 hours under controlled temperature (80–100°C) achieves cyclization . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol, acetic acid) enhance reaction homogeneity.
- Catalyst : Piperidine or similar bases may accelerate cyclization (Note: BenchChem is excluded per guidelines; alternative catalysts like acetic acid are preferred).
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Yield optimization requires iterative testing of molar ratios (1:1 to 1:1.2) and reaction monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of pyrazol-ethanone derivatives?
Methodological Answer:
- 1H/13C NMR : Confirms substituent positions and ring tautomerism. For example, pyrazole ring protons resonate at δ 6.5–8.5 ppm, while ethanone carbonyl appears at ~200 ppm in 13C NMR .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro/phenoxy groups .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., dihedral angles between pyrazole and phenoxyethyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies often arise from tautomerism or dynamic processes. Strategies include:
- Complementary Techniques : X-ray crystallography provides definitive bond-length validation (e.g., C=O bond at 1.22 Å in ), while 2D NMR (COSY, HSQC) maps proton-carbon correlations.
- Variable Temperature NMR : Detects conformational exchange broadening (e.g., phenoxyethyl rotation barriers) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .
Q. What experimental designs optimize substitution reactions at the pyrazole ring’s functional groups?
Methodological Answer:
- Nitro Group Reduction : Use SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to convert nitro to amino groups, followed by diazotization for cross-coupling .
- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in DMF/H₂O (3:1) at 80°C under N₂ .
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity) using fractional factorial designs to maximize substitution efficiency .
Q. How do substituents on the pyrazole ring influence biological activity, and how can this be systematically studied?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., halogen, methoxy) at the phenoxyethyl position.
- In Vitro Assays : Test inhibition of enzymes (e.g., cyclooxygenase) via colorimetric assays (IC₅₀ determination) .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2), guided by crystallographic data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
